Cas no 2386867-07-6 (3,5-Dibromo-4-chloro-2-methoxypyridine)

3,5-Dibromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative with a methoxy substituent at the 2-position, offering distinct reactivity for use in pharmaceutical and agrochemical synthesis. Its bromine and chlorine substituents enhance electrophilic properties, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The methoxy group contributes to stability while allowing selective modifications. This compound is particularly valuable in the development of active ingredients, where precise halogen positioning is critical for bioactivity. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Suitable for research and industrial applications, it serves as a key building block in heterocyclic chemistry.
3,5-Dibromo-4-chloro-2-methoxypyridine structure
2386867-07-6 structure
Product name:3,5-Dibromo-4-chloro-2-methoxypyridine
CAS No:2386867-07-6
MF:C6H4Br2ClNO
MW:301.363059043884
CID:5085449
PubChem ID:138113215

3,5-Dibromo-4-chloro-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-4-chloro-2-methoxypyridine
    • 2386867-07-6
    • F72054
    • SY271481
    • DB-165109
    • Inchi: 1S/C6H4Br2ClNO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3
    • InChI Key: SWCVDWUQJQGZJG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CN=C1OC)Br)Cl

Computed Properties

  • Exact Mass: 300.83277g/mol
  • Monoisotopic Mass: 298.83482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22.1

3,5-Dibromo-4-chloro-2-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0201ZA-1g
3,5-Dibromo-4-chloro-2-methoxypyridine
2386867-07-6 97%
1g
$39.00 2024-05-22
1PlusChem
1P0201ZA-250mg
3,5-Dibromo-4-chloro-2-methoxypyridine
2386867-07-6 97%
250mg
$15.00 2024-05-22
1PlusChem
1P0201ZA-5g
3,5-Dibromo-4-chloro-2-methoxypyridine
2386867-07-6 97%
5g
$134.00 2024-05-22

Additional information on 3,5-Dibromo-4-chloro-2-methoxypyridine

Introduction to 3,5-Dibromo-4-chloro-2-methoxypyridine (CAS No. 2386867-07-6)

3,5-Dibromo-4-chloro-2-methoxypyridine, identified by its Chemical Abstracts Service (CAS) number 2386867-07-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry and agrochemical research. The presence of multiple halogen substituents and a methoxy group on the pyridine ring endows this molecule with unique reactivity, making it a valuable building block for constructing more complex molecules.

The structural features of 3,5-Dibromo-4-chloro-2-methoxypyridine include two bromine atoms at the 3rd and 5th positions, a chlorine atom at the 4th position, and a methoxy group at the 2nd position. This specific arrangement of substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of biaryl compounds. These biaryl structures are prevalent in many pharmacologically active agents, including kinase inhibitors and antiviral drugs.

In recent years, the demand for specialized heterocyclic compounds like 3,5-Dibromo-4-chloro-2-methoxypyridine has surged due to advancements in drug discovery technologies. The compound’s ability to serve as a precursor for diverse pharmacophores has been leveraged in the development of novel therapeutic agents targeting various diseases. For instance, researchers have utilized derivatives of this compound to explore new inhibitors of cancer-related enzymes and to design molecules with enhanced binding affinity to biological targets.

One of the most compelling aspects of 3,5-Dibromo-4-chloro-2-methoxypyridine is its role in fragment-based drug design. By providing a scaffold that can be modified through iterative chemical transformations, this compound enables medicinal chemists to rapidly screen libraries of analogs. Such an approach has been instrumental in identifying lead compounds that exhibit promising biological activity. The bromine and chlorine atoms serve as handles for further functionalization via palladium-catalyzed reactions, allowing for the introduction of diverse groups such as amines, thiols, and alkynes.

The synthesis of 3,5-Dibromo-4-chloro-2-methoxypyridine typically involves multi-step organic reactions starting from commercially available pyridine derivatives. The process often begins with bromination and chlorination at specific positions on the pyridine ring, followed by methylation to introduce the methoxy group. Advances in catalytic methods have refined these synthetic routes, improving yields and reducing byproduct formation. Such improvements are crucial for large-scale production and ensure that pharmaceutical companies can access sufficient quantities of this key intermediate.

Recent studies have highlighted the compound’s utility in designing small molecules that modulate protein-protein interactions. Pyridine-based scaffolds are particularly effective in disrupting aberrant signaling pathways associated with diseases such as cancer and inflammation. For example, researchers have synthesized analogs of 3,5-Dibromo-4-chloro-2-methoxypyridine that exhibit inhibitory activity against specific kinases implicated in tumor growth. The halogenated pyridines act as recognition elements that bind tightly to target proteins, thereby blocking their function.

The versatility of 3,5-Dibromo-4-chloro-2-methoxypyridine is further underscored by its application in materials science. Beyond pharmaceuticals, this compound finds use in developing organic electronic materials such as light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the pyridine ring, facilitating its incorporation into conjugated systems that exhibit desirable optoelectronic properties.

In conclusion,3,5-Dibromo-4-chloro-2-methoxypyridine (CAS No. 2386867-07-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in drug discovery underscores its importance in modern medicinal chemistry. As research continues to uncover new synthetic methodologies and applications,3,5-Dibromo-4-chloro-2-methoxypyridine is poised to remain a cornerstone in both academic research and industrial development.

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